Cyclopentylurea
CAS No.: 1194-06-5
Cat. No.: VC20933117
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1194-06-5 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | cyclopentylurea |
| Standard InChI | InChI=1S/C6H12N2O/c7-6(9)8-5-3-1-2-4-5/h5H,1-4H2,(H3,7,8,9) |
| Standard InChI Key | CBEYJGNJOCTQGW-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)N |
| Canonical SMILES | C1CCC(C1)NC(=O)N |
Introduction
Chemical Structure and Properties
Cyclopentylurea (1-cyclopentylurea) consists of a cyclopentyl ring attached to a urea functional group. The molecular formula is C6H12N2O with a urea moiety (NH-CO-NH2) bonded to a five-membered cyclopentyl ring. The cyclic structure imparts distinct physical and chemical properties compared to linear urea derivatives.
Physical Properties
Cyclopentylurea typically appears as a crystalline powder at room temperature. The compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in water. The cyclopentyl group introduces hydrophobicity to the molecule, influencing its solubility profile and potential interactions with biological systems.
Structural Characteristics
Synthesis Methods
Several synthetic routes have been developed for the preparation of cyclopentylurea and its derivatives, each offering specific advantages depending on the desired substitution pattern and scale of production.
Reaction of Cyclopentylamine with Isocyanates
A common method for synthesizing cyclopentylurea involves the reaction of cyclopentylamine with various isocyanates or carbamoyl chlorides. This approach provides direct access to N-substituted cyclopentylureas through nucleophilic addition reactions.
Two-Step Substitution Process
A more specialized synthesis pathway involves a two-step substitution process, incorporating both nucleophilic and electrophilic substitution reactions. This approach has been documented in the synthesis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, a derivative with potential pharmacological activity . The synthetic route typically begins with the reaction of cyclopentylamine with appropriate reagents to form an intermediate, which is then further functionalized to yield the desired cyclopentylurea derivative .
Oxidation Reactions
Certain cyclopentylurea derivatives require additional oxidation steps to introduce specific functional groups. These oxidation reactions are carefully controlled to avoid degradation of the urea moiety while selectively modifying other parts of the molecule .
Chemical Reactions and Behavior
Cyclopentylurea exhibits characteristic reactivity patterns that make it valuable in organic synthesis and medicinal chemistry applications.
Hydrolysis Reactions
Cyclopentylurea undergoes hydrolysis under acidic or basic conditions, leading to the formation of cyclopentylamine and carbon dioxide (under acidic conditions) or cyclopentylammonium salts and carbonate ions (under basic conditions). The hydrolysis reactions are influenced by the cyclopentyl group, which can affect the reaction kinetics and equilibrium.
Nucleophilic Reactions
The urea moiety in cyclopentylurea contains nucleophilic nitrogen atoms that can participate in various reactions, including alkylation and acylation. These reactions enable the functionalization of cyclopentylurea to create more complex derivatives with tailored properties.
Hydrogen Bonding Interactions
The urea functional group in cyclopentylurea can form hydrogen bonds with appropriate partners, serving as both a hydrogen bond donor and acceptor. This characteristic is particularly important in biological systems, where hydrogen bonding can mediate interactions with proteins and other biomolecules.
Derivatives and Related Compounds
Numerous cyclopentylurea derivatives have been synthesized and characterized, each with unique structural features and potential applications.
[2-(Aminomethyl)cyclopentyl]urea
This derivative features an additional aminomethyl group attached to the cyclopentyl ring. According to available data, it has the chemical formula C7H15N3O and a molecular weight of 157.22 . This compound has been characterized using various analytical techniques, and its chemical properties suggest potential applications in pharmaceutical research.
| Property | Value |
|---|---|
| Chemical Formula | C7H15N3O |
| Molecular Weight | 157.22 |
| Appearance | Powder |
| Storage Temperature | 4°C |
| Hazard Statement | H302-H315-H318-H335 |
1-Cyclopentyl-3-(3-hydroxyphenyl)urea
This derivative combines the cyclopentylurea scaffold with a hydroxyphenyl group, creating a compound with distinct physicochemical properties. The synthesis of this compound involves a two-step substitution process (nucleophilic and electrophilic) followed by oxidation . The compound has been thoroughly characterized using 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction techniques. Density functional theory (DFT) optimization studies have confirmed that the theoretical structure aligns well with the experimentally determined crystal structure .
1-Cyclopentyl-3-[[(2S)-oxolan-2-yl]methyl]urea
This more complex derivative features a chiral oxolane ring connected to the urea moiety through a methylene bridge. It has the molecular formula C11H20N2O2 and a monoisotopic mass of 212.15247789 for the C12N14 isotopologue . The compound's three-dimensional structure has been determined, and the chemical characteristics suggest potential roles in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Natural Isotopic Abundance Mass | 212.2887 |
| InChI string | InChI=1S/C11H20N2O2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h9-10H,1-8H2,(H2,12,13,14)/t10-/m0/s1 |
Applications and Research Significance
Cyclopentylurea and its derivatives have emerged as compounds of interest in various research domains, particularly in medicinal chemistry and drug development.
Medicinal Chemistry Applications
Certain cyclopentylurea derivatives have demonstrated potential anticancer properties. Research has shown that compounds containing urea moieties, including some with cyclopentyl groups, can exhibit significant cytotoxic activity against cancer cell lines . For example, specific pyridine-urea hybrid compounds have demonstrated potent activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines, with GI50 values in the submicromolar range .
Enzyme Inhibition
Cyclopentylurea derivatives have been investigated as potential enzyme inhibitors. Some compounds interact with the NS3 protease, an essential enzyme in the life cycle of the hepatitis C virus. This interaction suggests potential applications in antiviral drug development. Additionally, certain derivatives have been studied as kinase inhibitors, particularly targeting enzymes like VEGFR2, which plays a critical role in cancer progression .
Structure-Activity Relationship Studies
The cyclopentylurea scaffold provides a valuable platform for structure-activity relationship (SAR) studies. By systematically modifying the cyclopentyl ring or the urea moiety, researchers can investigate how structural changes affect biological activity, leading to the development of more potent and selective compounds.
| Compound Type | Target | Activity |
|---|---|---|
| Pyridine-urea hybrids | MCF7 (breast cancer) | GI50 as low as 0.06 μM |
| Pyridine-urea hybrids | HCT116 (colon cancer) | GI50 as low as 0.33 μM |
| Selected derivatives | VEGFR2 enzyme | Potential inhibition |
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